5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine
Overview
Description
5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family This compound is characterized by the presence of two chlorine atoms at positions 5 and 7, and a 2-methoxyethyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Cyclization Reactions: The presence of the pyrazolo[4,3-d]pyrimidine core allows for further cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with various functional groups replacing the chlorine atoms.
- Oxidized or reduced forms of the original compound with altered functional groups.
- Cyclized products with additional heterocyclic rings.
Scientific Research Applications
Chemistry: 5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine: The compound is explored for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can be harnessed to create innovative products and improve existing technologies.
Mechanism of Action
The mechanism of action of 5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
5,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine: Lacks the 2-methoxyethyl group, which may affect its reactivity and biological activity.
2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine:
5,7-dichloro-2-(2-hydroxyethyl)-2H-pyrazolo[4,3-d]pyrimidine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group, leading to different chemical and biological properties.
Uniqueness: The presence of both chlorine atoms and the 2-methoxyethyl group in 5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
5,7-dichloro-2-(2-methoxyethyl)pyrazolo[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4O/c1-15-3-2-14-4-5-6(13-14)7(9)12-8(10)11-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUFOSSHRVESLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=N1)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179682 | |
Record name | 2H-Pyrazolo[4,3-d]pyrimidine, 5,7-dichloro-2-(2-methoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201179682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-96-5 | |
Record name | 2H-Pyrazolo[4,3-d]pyrimidine, 5,7-dichloro-2-(2-methoxyethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrazolo[4,3-d]pyrimidine, 5,7-dichloro-2-(2-methoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201179682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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